3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine
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Overview
Description
3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine is a heterocyclic organic compound belonging to the pyridazine family. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-methylpiperazin-1-yl group at the 5-position. It has been studied for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, with reaction conditions involving organic solvents and bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine: Characterized by the presence of a chlorine atom and a 4-methylpiperazin-1-yl group.
3-Chloro-5-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
3-Chloro-5-(4-methylpiperazin-1-yl)pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a 4-methylpiperazin-1-yl group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-5-(4-methylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)8-6-9(10)12-11-7-8/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZVEUUFUNATLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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